N'-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE
Description
Properties
IUPAC Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-28-16-6-5-7-17-18(16)21-20(29-17)23-22-19(25)14-8-10-15(11-9-14)30(26,27)24-12-3-2-4-13-24/h5-11H,2-4,12-13H2,1H3,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIMAYWNNLJFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Methoxylation: Introduction of the methoxy group at the 4-position of the benzothiazole ring.
Sulfonylation: Attachment of the piperidine-1-sulfonyl group to the benzene ring.
Hydrazide Formation: Reaction of the sulfonylated benzene derivative with hydrazine to form the final benzohydrazide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the sulfonyl group or the hydrazide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzene or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzothiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The sulfonyl and hydrazide groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Differences and Implications
The target compound’s unique features include:
Physicochemical and Bioactivity Data
The table below summarizes structural and functional data for the target compound and its analogs:
Analysis of Substituent Effects
- Antibacterial Activity : The hydrazone analog in shows potent activity against Gram-negative and Gram-positive bacteria, suggesting that the target compound’s hydrazide group may retain similar efficacy if stability is improved.
- Sulfonamide Variations: Piperidine sulfonyl groups (target compound) may offer better solubility than diethyl sulfonamides () due to the amine’s basicity, while piperazino sulfonyl groups () introduce additional hydrogen-bonding sites.
- Benzothiazole Modifications : The 4-methoxy group in the target compound and ’s glycine derivative could influence electronic effects, altering binding to microbial targets compared to bromo or pyridinyl substituents .
Biological Activity
N'-(4-Methoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 342.39 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, combined with a piperidine sulfonamide group that enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazoles have shown efficacy against various bacterial strains. A study indicated that certain benzothiazole derivatives presented minimal inhibitory concentrations (MICs) as low as 30 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been evaluated for its anticancer properties in various cell lines. Research indicates that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, hydrazone derivatives have been shown to inhibit cell proliferation and promote cell cycle arrest in cancer cell lines .
The proposed mechanism involves the interaction of the compound with key enzymes or receptors involved in cellular signaling pathways. In particular, it may inhibit enzymes related to inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators .
Study 1: Antiplatelet Activity
A study focused on the synthesis and evaluation of novel hydrazones derived from benzothiazoles demonstrated their ability to inhibit platelet aggregation effectively. Among the synthesized compounds, one showed a 39.8% inhibition rate against arachidonic acid-induced aggregation, suggesting potential as an antiplatelet agent .
Study 2: Cytotoxicity Evaluation
In another investigation assessing cytotoxic effects on L929 cell lines, none of the tested compounds exhibited significant cytotoxicity at therapeutic concentrations. This finding supports the safety profile of benzothiazole derivatives for further development in therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Q. How to design SAR studies for optimizing antimicrobial activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
